molecular formula C11H7NO3 B11899243 2-Formylquinoline-4-carboxylic acid

2-Formylquinoline-4-carboxylic acid

Cat. No.: B11899243
M. Wt: 201.18 g/mol
InChI Key: BEFFPQBJNOEBQF-UHFFFAOYSA-N
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Description

2-Formylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core with formyl and carboxylic acid functional groups at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-formylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, where isatin reacts with ketones under acidic conditions to form quinoline derivatives . Another method includes the Doebner reaction, which involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid in the presence of a catalyst such as trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Formylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles in the presence of Lewis acids or bases.

Major Products:

    Oxidation: Formation of quinoline-2,4-dicarboxylic acid.

    Reduction: Formation of 2-hydroxymethylquinoline-4-carboxylic acid.

    Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-Formylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formylquinoline-4-carboxylic acid, particularly in its role as a histone deacetylase inhibitor, involves the binding to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Formylquinoline-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

2-formylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3/c13-6-7-5-9(11(14)15)8-3-1-2-4-10(8)12-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFFPQBJNOEBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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